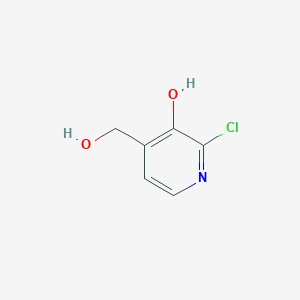
2-Chloro-4-(hydroxymethyl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(hydroxymethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H6ClNO2 and a molecular weight of 159.57 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(hydroxymethyl)pyridin-3-ol typically involves the chlorination of 4-(hydroxymethyl)pyridin-3-ol. This can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from pyridine. The process includes nitration, reduction, and chlorination steps, followed by purification through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-(hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form 2-Chloro-4-(methyl)pyridin-3-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: 2-Chloro-4-(carboxymethyl)pyridin-3-ol.
Reduction: 2-Chloro-4-(methyl)pyridin-3-ol.
Substitution: 2-Amino-4-(hydroxymethyl)pyridin-3-ol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(hydroxymethyl)pyridin-3-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(hydroxymethyl)pyridin-3-ol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function . The pathways involved in its mechanism of action include nucleophilic substitution and oxidation-reduction reactions .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-6-(hydroxymethyl)pyridin-3-ol
- 2-Chloro-3-hydroxy-4-pyridinemethanol
- 2-Chloro-4-(methyl)pyridin-3-ol
Comparison: 2-Chloro-4-(hydroxymethyl)pyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the hydroxymethyl group at the 4-position and the chlorine atom at the 2-position makes it more reactive in nucleophilic substitution reactions compared to its isomers .
Eigenschaften
Molekularformel |
C6H6ClNO2 |
|---|---|
Molekulargewicht |
159.57 g/mol |
IUPAC-Name |
2-chloro-4-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO2/c7-6-5(10)4(3-9)1-2-8-6/h1-2,9-10H,3H2 |
InChI-Schlüssel |
NMKMUHLLVUXTOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1CO)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















